![molecular formula C20H23FN4O3S B2842418 (1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone CAS No. 1396855-74-5](/img/structure/B2842418.png)

(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

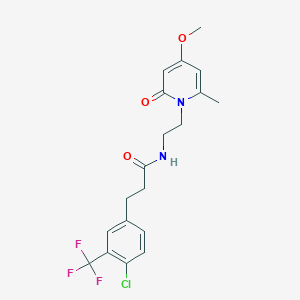

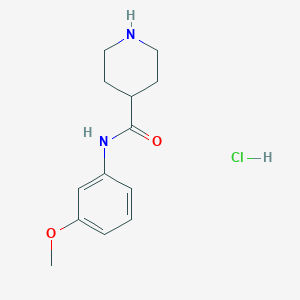

The compound is a complex organic molecule with a molecular weight of 224.26 . It has a linear formula of C10H9FN2OS . The compound is solid in physical form and should be stored at 4°C, protected from light .

Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C10H9FN2OS/c11-6-1-2-8-9(3-6)15-10(12-8)13-4-7(14)5-13/h1-3,7,14H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

The compound has a molecular weight of 224.26 and a linear formula of C10H9FN2OS . It is solid in physical form and should be stored at 4°C, protected from light .Scientific Research Applications

Antipsychotic Potential

- Research on Butyrophenones : A study explored a series of butyrophenones, including derivatives with a 6-fluorobenzisoxazolyl fragment, to evaluate their potential as antipsychotic agents. These compounds were tested for their affinity for dopamine and serotonin receptors and showed potential as neuroleptic drugs (Raviña et al., 2000).

Antimycobacterial Agents

- Synthesis for Antimycobacterial Activity : New fluorine substituted heterocyclic nitrogen systems were synthesized from p-amino salicylic acids and evaluated as antimycobacterial agents. Some compounds exhibited high inhibition towards Mycobacterium strain (Makki et al., 2013).

Structural and Activity Analysis

- Synthesis and Analysis of Heterocycles : A compound closely related to the query molecule was synthesized and evaluated for antiproliferative activity. Its molecular structure was characterized by various spectroscopic methods, and Hirshfeld surface analysis was used to analyze intermolecular interactions (Prasad et al., 2018).

Anti-Tubercular Activity

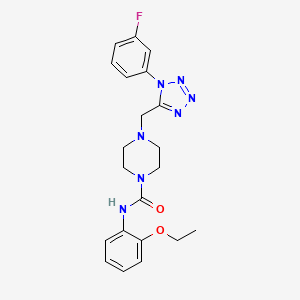

- Design and Synthesis of Anti-Mycobacterial Chemotypes : The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold was identified as a new anti-mycobacterial chemotype. Several structurally diverse compounds were synthesized and showed potential anti-tubercular activity against Mycobacterium tuberculosis (Pancholia et al., 2016).

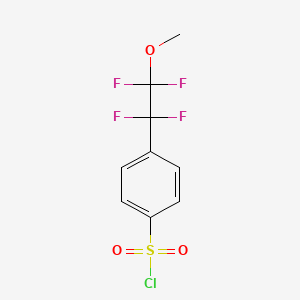

Synthesis of Fluorine-Substituted Compounds

- Efficient Synthesis Techniques : A study focused on the regioselective synthesis of fluoroalkyl-containing heterocycles, employing fluoroalkyl-containing carbonyl compounds as synthons. This research contributes to the efficient procedures in synthesizing various heterocyclic compounds (Pashkevich et al., 1998).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, it is suggested that similar compounds potentiate endocannabinoid signaling activity via inhibition of the serine hydrolase monoacylglycerol lipase (MAGL) . This leads to an elevation of 2-arachidonoylglycerol, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .

properties

IUPAC Name |

[4-[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazin-1-yl]-(oxolan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O3S/c21-14-3-4-15-17(10-14)29-20(22-15)25-11-13(12-25)18(26)23-5-7-24(8-6-23)19(27)16-2-1-9-28-16/h3-4,10,13,16H,1-2,5-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMKSFIRXMKTHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CN(C3)C4=NC5=C(S4)C=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3R)-Oxan-3-yl]prop-2-enamide](/img/structure/B2842336.png)

![4-({[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2842341.png)

![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide](/img/structure/B2842350.png)

![N-(1-cyanocyclohexyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B2842351.png)

![3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid](/img/structure/B2842352.png)

![ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2842353.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2842354.png)